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Compound of Interest

Compound Name: 4-(2-hydroxyethoxy)benzoic Acid

Cat. No.: B167994 Get Quote

Spectroscopic Data Analysis of 4-(2-
hydroxyethoxy)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(2-hydroxyethoxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic

acid and a primary alcohol, linked by an ether bridge to a benzene ring. This unique structure

makes it a valuable building block in the synthesis of various polymers, esters, and other

functional materials. Its application in areas such as drug delivery systems and as a monomer

for specialty polyesters necessitates a thorough understanding of its chemical and physical

properties. This technical guide provides an in-depth analysis of the spectroscopic data for 4-
(2-hydroxyethoxy)benzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and

utilization in research and development.

Spectroscopic Data
The following sections present a summary of the key spectroscopic data for 4-(2-
hydroxyethoxy)benzoic acid, organized for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-(2-
hydroxyethoxy)benzoic acid by providing information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 Doublet 2H Ar-H (ortho to -COOH)

~7.0 Doublet 2H
Ar-H (ortho to -

OCH₂CH₂OH)

~4.7 Multiplet 1H

-CH(Br)CH₃ (in a

related initiator

molecule)

~4.5 Multiplet 2H

-PhOCH₂CH₂O- (in a

related initiator

molecule)

~4.3 Multiplet 2H

-PhOCH₂CH₂O- (in a

related initiator

molecule)

4.13 Triplet 2H -OCH₂CH₂OH

3.99 Triplet 2H -OCH₂CH₂OH

12.6 Broad Singlet 1H -COOH

Note: Some of the proton NMR data is derived from a related initiator molecule, 4-(2-(2-

bromopropionyloxy)ethoxy)benzoic acid, and serves as a close approximation for the ethoxy

protons.[1]

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

166.92 C=O (Carboxylic Acid)

162.45 C-O (Aromatic)

131.77 Ar-CH (ortho to -COOH)

124.08 Ar-C (ipso to -COOH)

114.22 Ar-CH (ortho to -OCH₂CH₂OH)

69.43 -OCH₂CH₂OH

61.40 -OCH₂CH₂OH

52.07 -OCH₃ (Methyl Ester)

Note: The ¹³C NMR data is for the methyl ester of 4-(2-hydroxyethoxy)benzoic acid and

provides a close approximation for the carbon skeleton of the parent acid.[2]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.

Wavenumber (cm⁻¹) Description of Vibration Functional Group

3350-3500 (broad) O-H stretch Alcohol

2500-3300 (broad) O-H stretch Carboxylic Acid

~3080-3030 C-H stretch Aromatic

1700-1680 C=O stretch Carboxylic Acid

1614, 1506, 1465 C=C stretch Aromatic Ring

~1320-1210 C-O stretch Carboxylic Acid/Ether

Note: The IR data is based on characteristic absorption frequencies for the functional groups

present in 4-(2-hydroxyethoxy)benzoic acid.[1][3]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. While experimental mass spectrometry data for the free acid of 4-(2-
hydroxyethoxy)benzoic acid is not readily available, data for its methyl ester provides

valuable insight into the fragmentation of the core structure.

Mass Spectrometry Data for 4-(2-hydroxyethoxy)benzoic acid methyl ester

m/z Proposed Fragment

196 [M]⁺ (Molecular Ion)

165 [M - OCH₃]⁺

151 [M - OCH₂CH₂OH]⁺

121 [HOOC-C₆H₄-O]⁺

Note: This data is for the methyl ester of 4-(2-hydroxyethoxy)benzoic acid.[4]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-(2-hydroxyethoxy)benzoic acid in

approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm

NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required compared to ¹H NMR to achieve

adequate signal intensity.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle to create a fine,

homogeneous mixture. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample chamber. Place the

KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically

scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For a non-volatile compound like 4-(2-hydroxyethoxy)benzoic acid,

Electrospray Ionization (ESI) is a common choice.

Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed through a high-

voltage needle to create charged droplets, from which ions are desorbed.

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at different m/z values.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: General experimental workflow for the spectroscopic analysis of 4-(2-
hydroxyethoxy)benzoic acid.

Molecular Structure and Key Functional Groups
Caption: Key functional groups of 4-(2-hydroxyethoxy)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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